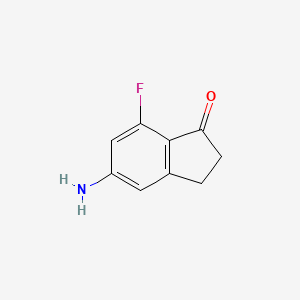
5-Chloro-1-ethyl-3-vinyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-ethyl-3-vinyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a chlorine atom at the 5th position, an ethyl group at the 1st position, and a vinyl group at the 3rd position. Pyrazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole typically involves the reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine. This reaction leads to the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles. Heating these intermediates in chloroform under reflux in the presence of thionyl chloride results in the formation of 5-chloro-1-(2-chloroethyl)-1H-pyrazoles. The final step involves the elimination of hydrogen chloride from these intermediates using sodium hydroxide in ethanol or potassium tert-butoxide in pyridine to yield this compound .
Industrial Production Methods
Industrial production methods for pyrazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-ethyl-3-vinyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Pyrazole oxides.
Reduction: 5-Chloro-1-ethyl-3-ethyl-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
5-Chloro-1-ethyl-3-vinyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its diverse biological activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Chloro-1-ethyl-3-vinyl-1H-pyrazole involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-vinyl-1H-pyrazole: Lacks the ethyl group at the 1st position.
3-Alkenyl-5-chloro-1H-pyrazoles: Differ in the alkenyl group attached to the pyrazole ring.
5-Chloro-3-methyl-1-phenyl-1H-pyrazole: Contains a phenyl group instead of a vinyl group.
Uniqueness
5-Chloro-1-ethyl-3-vinyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and vinyl groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H9ClN2 |
|---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
5-chloro-3-ethenyl-1-ethylpyrazole |
InChI |
InChI=1S/C7H9ClN2/c1-3-6-5-7(8)10(4-2)9-6/h3,5H,1,4H2,2H3 |
InChI Key |
YNYNWJQYLZWJEL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Oxo-3-{spiro[3.3]heptan-2-yl}propanenitrile](/img/structure/B11917702.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11917704.png)

![6-Oxaspiro[3.4]octan-1-amine hydrochloride](/img/structure/B11917716.png)

![6-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B11917719.png)

![2,4-Dihydroindeno[1,2-c]pyrazole](/img/structure/B11917728.png)


![2H-Isoxazolo[5,4-e]indole](/img/structure/B11917762.png)
